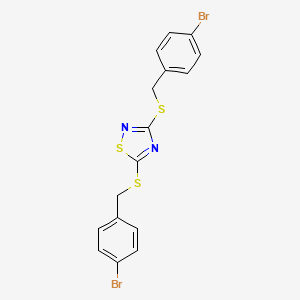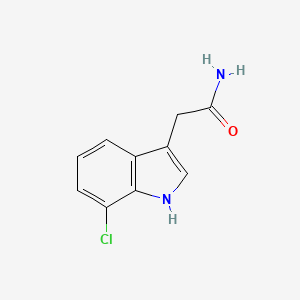
2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes an allyloxy group, a bromobenzylidene moiety, and a hydrazino linkage, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide typically involves multiple steps:
Formation of the Allyloxy Intermediate: The initial step involves the preparation of the allyloxy intermediate through the reaction of allyl alcohol with an appropriate brominated benzaldehyde under basic conditions.
Hydrazone Formation: The allyloxy intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative.
Condensation Reaction: The hydrazone derivative undergoes a condensation reaction with 3,4-dichlorophenyl isocyanate to yield the final product, 2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the bromobenzylidene moiety, potentially converting it to a benzyl group.
Substitution: The bromine atom in the benzylidene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may find applications in the production of specialty chemicals, materials, or as a precursor for the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-(Allyloxy)-5-chlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-(2-(2-(Allyloxy)-5-fluorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-(2-(2-(Allyloxy)-5-iodobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide lies in its bromobenzylidene moiety, which can undergo specific reactions that other halogenated derivatives may not. This makes it a valuable compound for targeted chemical synthesis and potential biological applications.
Propriétés
| 477732-63-1 | |
Formule moléculaire |
C18H14BrCl2N3O3 |
Poids moléculaire |
471.1 g/mol |
Nom IUPAC |
N'-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide |
InChI |
InChI=1S/C18H14BrCl2N3O3/c1-2-7-27-16-6-3-12(19)8-11(16)10-22-24-18(26)17(25)23-13-4-5-14(20)15(21)9-13/h2-6,8-10H,1,7H2,(H,23,25)(H,24,26)/b22-10+ |
Clé InChI |
ARDPUCUWHBZPGE-LSHDLFTRSA-N |
SMILES isomérique |
C=CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12048364.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12048370.png)



![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12048383.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048400.png)
![(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B12048412.png)
![(R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid](/img/structure/B12048425.png)

![2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12048432.png)

